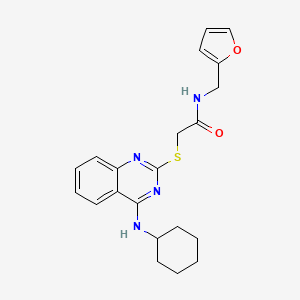

2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Description

2-((4-(Cyclohexylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a synthetic small molecule featuring a quinazoline core substituted with a cyclohexylamino group at position 4 and a thioether-linked acetamide moiety at position 2. Quinazoline derivatives are widely studied for their pharmacological properties, including kinase inhibition, antitumor activity, and enzyme modulation . The cyclohexylamino group may improve lipophilicity and membrane permeability, while the furan moiety could influence electronic properties and binding specificity .

Properties

IUPAC Name |

2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c26-19(22-13-16-9-6-12-27-16)14-28-21-24-18-11-5-4-10-17(18)20(25-21)23-15-7-2-1-3-8-15/h4-6,9-12,15H,1-3,7-8,13-14H2,(H,22,26)(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMGCHRKVHKSEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Quinazoline Core: Starting from an appropriate aniline derivative, the quinazoline core can be synthesized through cyclization reactions.

Introduction of the Cyclohexylamino Group: This can be achieved via nucleophilic substitution reactions.

Thioether Formation: The thioether linkage can be introduced by reacting a thiol with a suitable electrophile.

Attachment of the Furan Moiety: The final step might involve coupling the furan moiety to the acetamide group through amide bond formation.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, including as an anticancer or antimicrobial agent.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide would depend on its specific biological target. Generally, such compounds might:

Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.

Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

2-((4-(Phenylamino)quinazolin-2-yl)thio)-N-(5-((2-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide (15d)

- Structure: Features a phenylamino group at position 4 and a thiadiazole-substituted acetamide.

- The furan substituent, less electron-deficient than thiadiazole, might reduce cytotoxicity but increase selectivity .

N-(Substituted)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamides (5–10)

- Structure : Includes sulfamoylphenyl and aryl substitutions (e.g., tolyl, ethylphenyl).

- Properties : High melting points (251–315°C) due to sulfonamide hydrogen bonding. Moderate to high yields (68–91%) in synthesis .

- Comparison : The target compound lacks sulfonamide groups, which may reduce polar interactions but improve metabolic stability. The furan group’s smaller size compared to tolyl/ethylphenyl could enhance binding in sterically restricted pockets .

Analogues with Furan Substituents

3-(Furan-2-ylmethyl)-2-(4-methoxy-3-(phenoxymethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one (Compound 3 in )

- Structure: Dihydroquinazolinone core with furan-2-ylmethyl and phenoxymethyl groups.

- Properties : Acts as a TSH receptor agonist (EC₅₀ = 0.8 µM), leveraging furan’s π-π stacking with aromatic residues .

- Comparison: The target compound’s fully aromatic quinazoline core (vs. dihydroquinazolinone) may increase planar rigidity, affecting receptor binding kinetics. The absence of phenoxymethyl groups could reduce off-target interactions .

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide

- Structure : Thiazole-thioether linkage with furan-2-ylmethyl acetamide.

Key Comparative Data

Biological Activity

2-((4-(Cyclohexylamino)quinazolin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a novel compound that belongs to the class of quinazoline derivatives. Quinazolines have been extensively studied for their diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features a quinazoline core substituted with a cyclohexylamino group and a furan-2-ylmethyl acetamide moiety. The thioether linkage enhances its biological interactions, potentially influencing its pharmacological profile.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit various biological activities, particularly in the treatment of cancer and inflammatory diseases. The specific compound has shown promise in several areas:

-

Anticancer Activity :

- Quinazoline derivatives have been identified as effective inhibitors of various cancer cell lines. For instance, studies have demonstrated that certain derivatives exhibit IC50 values in the micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .

- The compound's structure allows for interactions with crucial biological targets involved in cell proliferation and survival pathways.

- Anti-inflammatory Effects :

- Antiviral Potential :

Case Studies and Research Findings

Several studies have reported on the biological activity of related quinazoline compounds, providing insights into the potential effectiveness of this compound.

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects | IC50 Values (µM) |

|---|---|---|---|

| Anticancer | Quinazoline derivatives | Inhibition of cell proliferation | 5.33 - 21.29 |

| Anti-inflammatory | 4-Furan-2-yl derivatives | Inhibition of beta-glucuronidase | 5.0 |

| Antiviral | Quinazoline-based antivirals | Inhibition of HCV replication | N/A |

Mechanistic Insights

The mechanisms underlying the biological activities of quinazoline derivatives often involve:

- Targeting Kinases : Many quinazolines act as kinase inhibitors, disrupting signaling pathways essential for cancer cell survival.

- Modulating Immune Responses : Certain derivatives may influence cytokine production or immune cell activation, contributing to their anti-inflammatory effects.

Q & A

Q. Advanced Research Focus

- Core Modifications : Systematically vary substituents on the quinazoline (e.g., cyclohexylamino vs. aryl groups) and acetamide (e.g., furan-2-ylmethyl vs. pyridinylmethyl) to assess impacts on bioactivity .

- Bioisosteric Replacement : Replace the thioether (S) with sulfonyl (SO₂) or sulfonamide (SO₂NH) groups to modulate electron-withdrawing effects and solubility .

- Computational Modeling : Use DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to evaluate target binding (e.g., kinase inhibition) .

How should researchers evaluate the compound’s biological activity, and what controls are essential?

Q. Advanced Research Focus

- In Vitro Assays :

- Mechanistic Studies : Include ROS detection assays (e.g., DCFH-DA staining) and apoptosis markers (e.g., Annexin V/PI) to probe modes of action .

- Negative Controls : Use unmodified quinazoline or acetamide analogs to isolate the contribution of the thioether-furan linkage .

How can contradictions in reported synthetic yields or bioactivity data be resolved?

Q. Methodological Focus

- Yield Discrepancies : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity). For example, yields of thioacetamide derivatives vary by solvent (ethanol: 68–87% vs. DMF: 91%) due to solubility differences .

- Bioactivity Variability : Normalize data using cell viability controls (e.g., % viability relative to untreated cells) and validate with multiple assays (e.g., both MTT and Trypan blue exclusion) .

- Statistical Analysis : Apply ANOVA or t-tests to determine significance of structural modifications (e.g., p < 0.05 for furan vs. phenyl analogs) .

What safety protocols are critical when handling this compound in the laboratory?

Q. Basic Research Focus

- Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. The compound’s thioether and acetamide groups may cause skin irritation .

- Waste Disposal : Quench reactive intermediates (e.g., sodium azide in synthesis) with aqueous NaHCO₃ before disposal .

- Storage : Store in airtight containers at 4°C to prevent degradation; monitor stability via periodic TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.